(1-Benzothiophen-3-ylmethyl)(butyl)amine
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Overview
Description
(1-Benzothiophen-3-ylmethyl)(butyl)amine is an organic compound with the molecular formula C₁₃H₁₇NS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-ylmethyl)(butyl)amine typically involves the functionalization of benzothiophene derivatives. One common method is the Ullmann cross-coupling reaction, which involves the coupling of aryl halides with amines in the presence of a copper catalyst . Another method involves the condensation of benzothiophene-3-carboxylic acid derivatives with amines under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ullmann coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
(1-Benzothiophen-3-ylmethyl)(butyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(1-Benzothiophen-3-ylmethyl)(butyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (1-Benzothiophen-3-ylmethyl)(butyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the butylamine group.
Thiophene: A simpler heterocyclic compound with a sulfur atom.
Benzofuran: Similar to benzothiophene but contains an oxygen atom instead of sulfur.
Uniqueness
(1-Benzothiophen-3-ylmethyl)(butyl)amine is unique due to the presence of both the benzothiophene core and the butylamine side chain. This combination imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C13H17NS |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H17NS/c1-2-3-8-14-9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,14H,2-3,8-9H2,1H3 |
InChI Key |
GBDYDZKHHYFQGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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